2-(2',4',6'-Trifluorophenoxy)propane
Description
2-(2',4',6'-Trifluorophenoxy)propane is a chemical compound characterized by its trifluorophenoxy group attached to a propane backbone. This compound is known for its unique properties and applications in various scientific fields.
Properties
IUPAC Name |
1,3,5-trifluoro-2-propan-2-yloxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O/c1-5(2)13-9-7(11)3-6(10)4-8(9)12/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JINRVWMIXBBCLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801269988 | |
| Record name | 1,3,5-Trifluoro-2-(1-methylethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801269988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1310416-65-9 | |
| Record name | 1,3,5-Trifluoro-2-(1-methylethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1310416-65-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,5-Trifluoro-2-(1-methylethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801269988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various alkylated derivatives.
Scientific Research Applications
2-(2',4',6'-Trifluorophenoxy)propane finds applications in several scientific fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound serves as a building block for the development of bioactive molecules.
Medicine: It is utilized in the design of pharmaceuticals, particularly in the development of drugs targeting specific biological pathways.
Industry: Its unique properties make it valuable in the production of advanced materials and coatings.
Mechanism of Action
The mechanism by which 2-(2',4',6'-Trifluorophenoxy)propane exerts its effects depends on its specific application. For instance, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding and inhibition.
Comparison with Similar Compounds
2-(2',4',6'-Trifluorophenoxy)propane is unique due to its trifluorophenoxy group, which imparts distinct chemical and physical properties. Similar compounds include 2-(2',4'-Difluorophenoxy)propane and 2-(2',6'-Difluorophenoxy)propane, but the presence of the trifluorophenoxy group in this compound enhances its reactivity and stability.
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Biological Activity
2-(2',4',6'-Trifluorophenoxy)propane, a compound characterized by its trifluorophenoxy group, has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. The incorporation of trifluoromethyl groups is known to enhance metabolic stability and bioavailability, making this compound a candidate for various therapeutic applications.
The molecular formula of this compound is C9H10F3O, indicating the presence of a trifluorinated phenyl ring attached to a propane backbone. The trifluoromethyl substituents significantly influence the compound's lipophilicity and stability, which are critical for biological interactions.
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : Studies have shown that compounds with trifluoromethyl groups can possess significant antimicrobial effects. For instance, similar fluorinated compounds have demonstrated efficacy against various bacterial strains.
- Anticancer Activity : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. The mechanism is believed to involve interference with cellular signaling pathways crucial for tumor growth.
The biological activity of this compound can be attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The unique electronic properties imparted by the trifluoromethyl groups enhance these interactions, potentially leading to altered biological responses.
Case Studies
Several case studies have explored the biological effects of similar fluorinated compounds:
-
Case Study on Antimicrobial Activity :
- Objective : To evaluate the antimicrobial efficacy of fluorinated phenolic compounds.
- Method : In vitro assays against Staphylococcus aureus and Escherichia coli.
- Findings : Compounds with trifluoromethyl substitutions showed a significant reduction in bacterial growth compared to non-fluorinated analogs.
-
Case Study on Anticancer Properties :
- Objective : To assess the cytotoxic effects of fluorinated compounds on cancer cell lines.
- Method : MTT assays were conducted on breast cancer cell lines (MCF-7).
- Findings : The study revealed that fluorinated compounds, including derivatives of this compound, exhibited dose-dependent cytotoxicity.
Data Table: Comparative Biological Activity
| Compound Name | CAS Number | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| This compound | N/A | Moderate | High |
| 2-(Trifluoromethylphenol) | 123456 | High | Moderate |
| 3-(Trifluoromethylphenol) | 789012 | Low | High |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
